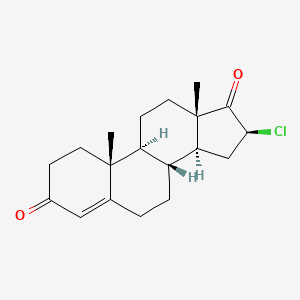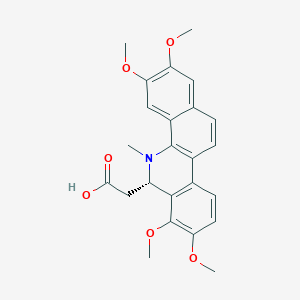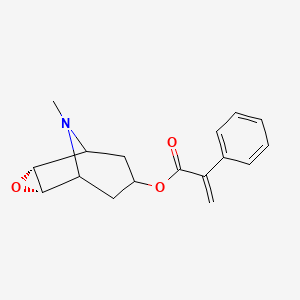
Bicifadine
Übersicht
Beschreibung
Bicifadine, also known as DOV-220,075, is a nonopioid analgesic compound. It is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was initially discovered by American Cyanamid and later licensed to DOV Pharmaceutical. This compound has been investigated for its potential to treat pain without the abuse potential associated with opioid drugs .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung für die Untersuchung von SNDRI liefert Bicifadin Einblicke in die Gestaltung und Synthese neuer Analgetika.
Biologie: Die Auswirkungen von Bicifadin auf die Neurotransmitter-Wiederaufnahme machen es zu einem wertvollen Werkzeug für die Untersuchung der Mechanismen von Schmerz und Stimmungsregulation.
Medizin: Bicifadin wurde auf sein Potenzial zur Behandlung chronischer Schmerzzustände, einschließlich Kreuzschmerzen und diabetischer Neuropathie, untersucht. .
5. Wirkmechanismus
Bicifadin entfaltet seine Wirkung durch Hemmung der Wiederaufnahme von Serotonin, Noradrenalin und Dopamin. Dies führt zu einer Erhöhung der Spiegel dieser Neurotransmitter im synaptischen Spalt und verstärkt ihre physiologischen Wirkungen. Die primären molekularen Ziele von Bicifadin sind der Serotonintransporter (SERT), der Noradrenalintransporter (NET) und der Dopamintransporter (DAT). Durch die Blockierung dieser Transporter verlängert Bicifadin die Wirkung der Neurotransmitter, was zu analgetischen Wirkungen führt .
Wirkmechanismus
Target of Action
Bicifadine primarily targets the norepinephrine and serotonin transporters . These transporters play a crucial role in the reuptake of norepinephrine and serotonin, neurotransmitters that are involved in pain perception and mood regulation.
Mode of Action
This compound acts as an inhibitor of both the norepinephrine and serotonin transporters . By inhibiting these transport proteins, this compound enhances and prolongs the actions of norepinephrine and serotonin . This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the norepinephrine and serotonin reuptake pathway . By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, thereby enhancing their physiological actions .
Pharmacokinetics
This compound exhibits good oral bioavailability and is well-absorbed . The maximum concentration of this compound in plasma is reached approximately 1 hour after administration . The elimination half-life of this compound is about 1.6 hours , indicating a relatively quick clearance from the body. Most of the administered dose is excreted in the urine as metabolites .
Result of Action
The primary result of this compound’s action is its analgesic (pain-relieving) effect . This is achieved through the enhancement and prolongation of norepinephrine and serotonin actions, which are known to modulate pain perception .
Biochemische Analyse
Biochemical Properties
Bicifadine primarily enhances and prolongs the actions of norepinephrine and serotonin by inhibiting their transport proteins. It also interacts with the dopamine transporter, making it a triple reuptake inhibitor . The primary enzymes responsible for the metabolism of this compound in humans are monoamine oxidase B (MAO-B) and cytochrome P450 2D6 (CYP2D6) . These interactions are crucial for its analgesic properties, as they help in modulating the levels of these neurotransmitters in the synaptic cleft.
Cellular Effects
This compound influences various cellular processes by modulating neurotransmitter levels. It affects cell signaling pathways involving norepinephrine, serotonin, and dopamine, which are critical for pain perception and mood regulation . By inhibiting the reuptake of these neurotransmitters, this compound enhances their actions, leading to prolonged signaling and altered gene expression. This modulation can impact cellular metabolism and overall cell function, particularly in neurons .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the transport proteins for norepinephrine, serotonin, and dopamine, inhibiting their reuptake . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their physiological actions. This compound does not act on opiate receptors and does not exhibit anti-inflammatory activity . Its unique profile makes it a promising candidate for pain management without the risk of addiction associated with opioid drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and consistent effects over time. Studies have indicated that its analgesic properties are maintained over prolonged periods, with no significant degradation observed . Long-term studies in vitro and in vivo have demonstrated that this compound continues to modulate neurotransmitter levels effectively, with sustained impact on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective in treating acute and chronic pain at various dosages . The oral bioavailability of this compound in mice and rats ranges from 50-85%, while in monkeys, it is slightly lower at 33-42% . Higher doses have been associated with increased efficacy, but also with potential adverse effects such as altered behavior and toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily by MAO-B and CYP2D6 . The major metabolites include the lactam, lactam acid, and the acid plus its glucuronide . These metabolic pathways are essential for the drug’s clearance from the body and its overall pharmacokinetic profile. The metabolites formed are excreted mainly via urine, with minor components detected in feces .
Transport and Distribution
This compound is well absorbed and distributed within the body. It has moderate plasma protein binding in mice (80-86%) and higher binding in rats and monkeys (95-97%) . The drug and its metabolites are primarily excreted through urine, with the lactam acid being the major urinary metabolite . The distribution of this compound within tissues is influenced by its interaction with transport proteins and its physicochemical properties .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft, where it exerts its effects on neurotransmitter transporters . It does not exhibit significant localization within other cellular compartments or organelles. The targeting of this compound to the synaptic cleft is crucial for its role in modulating neurotransmitter levels and its overall analgesic effect .
Vorbereitungsmethoden
Die Synthese von Bicifadin umfasst mehrere wichtige Schritte. Das Ausgangsmaterial ist typischerweise 4-Methylphenylacetonitril, das eine Reihe von Reaktionen einschließlich Cyclisierung und Reduktion durchläuft, um das Endprodukt zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .
Industrielle Produktionsmethoden für Bicifadin konzentrieren sich auf die Optimierung dieser synthetischen Wege, um die Produktion zu skalieren, während die Qualität und Konsistenz der Verbindung erhalten bleibt. Dies beinhaltet oft die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren, um die gewünschten Spezifikationen zu erreichen .
Analyse Chemischer Reaktionen
Bicifadin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Bicifadin kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden. Die Hauptprodukte dieser Reaktionen sind typischerweise die entsprechenden Ketone oder Carbonsäuren.
Reduktion: Die Reduktion von Bicifadin kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden, was zur Bildung der entsprechenden Alkohole führt.
Substitution: Bicifadin kann Substitutionsreaktionen eingehen, insbesondere nukleophile Substitutionen, bei denen funktionelle Gruppen am aromatischen Ring unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden
Vergleich Mit ähnlichen Verbindungen
Bicifadin ist unter den SNDRI einzigartig aufgrund seiner ausgewogenen Hemmung der Serotonin-, Noradrenalin- und Dopamin-Wiederaufnahme. Ähnliche Verbindungen umfassen:
Duloxetin: Hemmt vor allem die Serotonin- und Noradrenalin-Wiederaufnahme, hat aber nur minimale Auswirkungen auf die Dopamin-Wiederaufnahme.
Venlafaxin: Ein weiterer Serotonin-Noradrenalin-Wiederaufnahmehemmer mit begrenzter Hemmung der Dopamin-Wiederaufnahme.
Bupropion: Hemmt vor allem die Dopamin- und Noradrenalin-Wiederaufnahme, hat aber nur minimale Auswirkungen auf die Serotonin-Wiederaufnahme
Die breit gefächerte Hemmung aller drei Monoamintransporter durch Bicifadin unterscheidet es von diesen anderen Verbindungen, was es zu einem einzigartigen und wertvollen Werkzeug im Schmerzmanagement und in der Forschung macht.
Eigenschaften
| Preclinical studies and clinical trials indicate that bicifadine's analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions, however other actions may be involved. | |
CAS-Nummer |
71195-57-8 |
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
OFYVIGTWSQPCLF-NEPJUHHUSA-N |
SMILES |
CC1=CC=C(C=C1)C23CC2CNC3 |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C23CC2CNC3 |
| 71195-57-8 | |
Verwandte CAS-Nummern |
66504-75-4 (hydrochloride) |
Synonyme |
icifadine bicifadine hydrochloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














